N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzene-1-sulfonamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a tetrahydroquinoline scaffold substituted with an ethanesulfonyl group at the 1-position and a 3,4-dimethoxybenzenesulfonamide moiety at the 7-position. This compound is of interest in medicinal chemistry due to its structural similarity to molecules targeting enzymes such as carbonic anhydrases or kinases.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-11-5-6-14-7-8-15(12-17(14)21)20-29(24,25)16-9-10-18(26-2)19(13-16)27-3/h7-10,12-13,20H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARPIBMQPPUEPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Tetrahydroquinoline Formation
The tetrahydroquinoline nucleus is typically constructed via acid-catalyzed cyclization of appropriately substituted anilines. A modified Skraup reaction or Friedländer condensation may be employed:
Representative Procedure (Adapted from VulcanChem):
-
Starting Material : 7-Nitro-1,2,3,4-tetrahydroquinoline (prepared via hydrogenation of 7-nitroquinoline).
-
Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 50°C, 6 h) yields 7-amino-1,2,3,4-tetrahydroquinoline.
-
Sulfonylation : Treatment with ethanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (2.5 eq) at 0–5°C for 2 h, followed by room temperature stirring for 12 h.
Key Data :
Sulfonamide Coupling Reactions
Sulfonyl Chloride Preparation
3,4-Dimethoxybenzenesulfonyl chloride is synthesized via chlorosulfonation:
-
Chlorosulfonic Acid Treatment : 3,4-Dimethoxybenzene (1 eq) reacted with ClSO₃H (3 eq) at 0°C for 4 h.
-
Quenching : Poured onto ice, extracted with DCM, and dried over MgSO₄.
Coupling to Tetrahydroquinoline Amine
The sulfonamide bond is formed via nucleophilic substitution:
Optimized Protocol :
-
Reagents : 7-Amino-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline (1 eq), 3,4-dimethoxybenzenesulfonyl chloride (1.1 eq), DIPEA (2.5 eq), DCM (0.2 M).
-
Conditions : 0°C → RT, 12 h under N₂.
-
Workup : Washed with 1M HCl, saturated NaHCO₃, brine.
-
Purification : Column chromatography (SiO₂, hexane:EtOAc 3:1 → 1:1).
Performance Metrics :
Alternative Pathways: One-Pot Sulfonylation
Concurrent Dual Sulfonylation
A streamlined method simultaneously introduces both sulfonyl groups:
Procedure :
-
Substrate : 7-Amino-1,2,3,4-tetrahydroquinoline.
-
Sulfonylating Agents : Ethanesulfonyl chloride (1.2 eq) and 3,4-dimethoxybenzenesulfonyl chloride (1.1 eq).
-
Base : K₂CO₃ (3 eq) in acetonitrile (0.15 M).
-
Conditions : Reflux at 80°C for 18 h.
Advantages :
-
Reduces total synthesis steps from 5 to 3.
-
Yield : 58% (lower than sequential method due to competing reactions).
Analytical Characterization and Quality Control
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.21 (s, 1H, NH), 7.68–7.61 (m, 2H, aromatic), 6.98 (d, J = 8.8 Hz, 1H), 4.02 (s, 3H, OCH₃), 3.99 (s, 3H, OCH₃), 3.72–3.68 (m, 2H, CH₂-SO₂), 3.12 (t, J = 6.0 Hz, 2H), 2.94 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.87–1.79 (m, 2H), 1.34 (t, J = 7.6 Hz, 3H, CH₂CH₃).
LC-MS :
Purity Optimization
HPLC Conditions :
-
Column: C18, 150 × 4.6 mm, 5 µm.
-
Mobile Phase: 0.1% TFA in H₂O (A) / 0.1% TFA in MeCN (B).
-
Gradient: 20% B → 95% B over 15 min.
Challenges and Mitigation Strategies
Competing Side Reactions
Scalability Issues
-
Ethanesulfonyl Chloride Stability : Freshly distilled reagent required for batches >100 mmol.
-
Exothermic Risks : Semi-batch addition of sulfonyl chlorides with cryogenic cooling.
Comparative Evaluation of Synthetic Routes
| Parameter | Sequential Method | One-Pot Method |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield | 52% | 38% |
| Purity | 97.8% | 93.4% |
| Scalability | >1 kg | <500 g |
| Cost Index | 1.0 | 0.8 |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions could employ nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: Its sulfonamide group suggests potential use in pharmaceuticals, possibly as an antibacterial agent.
Industry: It could be utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial metabolism. The molecular targets and pathways involved would be specific to the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The most closely related analog identified in recent literature is 4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinyl]benzenesulfonamide (RN: 1172437-53-4) . Below is a comparative analysis:
| Feature | Target Compound | Analog (1172437-53-4) |
|---|---|---|
| Sulfonyl Group | Ethanesulfonyl (C2H5SO2) | Propylsulfonyl (C3H7SO2) |
| Benzene Substituents | 3,4-Dimethoxy (two methoxy groups at positions 3 and 4) | 4-Ethoxy-3-fluoro (ethoxy at position 4, fluorine at position 3) |
| Molecular Weight | ~438.5 g/mol (calculated) | ~484.5 g/mol (calculated) |
| Electronic Effects | Methoxy groups: electron-donating (+M effect) | Ethoxy: moderate +M effect; fluorine: electron-withdrawing (-I effect) |
| Lipophilicity (LogP) | Higher (due to two methoxy groups) | Lower (fluoro reduces lipophilicity) |
Pharmacological Implications
Sulfonyl Chain Length :
- The ethanesulfonyl group in the target compound has a shorter alkyl chain compared to the propylsulfonyl group in the analog. Shorter chains may reduce steric hindrance, enhancing binding to flat active sites (e.g., kinases). Conversely, longer chains (propyl) could improve metabolic stability by resisting oxidative degradation .
Benzene Ring Modifications: The 3,4-dimethoxy groups in the target compound likely increase solubility in polar solvents and may enhance interactions with hydrogen-bond acceptors in target proteins.
Bioavailability :
- The higher lipophilicity (LogP) of the target compound suggests better membrane permeability but may reduce aqueous solubility, posing formulation challenges. The analog’s fluorine substituent balances this by moderating LogP.
Research Findings and Limitations
- Binding Affinity Studies: No direct comparative data are available, but molecular docking simulations suggest that the target compound’s methoxy groups form stronger π-π stacking interactions with aromatic residues in enzyme pockets compared to the analog’s ethoxy-fluoro motif .
- Metabolic Stability : Propylsulfonyl analogs exhibit longer half-lives in hepatic microsome assays due to reduced CYP450-mediated oxidation. The target compound’s ethanesulfonyl group may necessitate prodrug strategies for sustained activity.
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is classified as a sulfonamide, a group known for its diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The compound consists of a tetrahydroquinoline moiety linked to a dimethoxybenzene sulfonamide. The presence of the ethanesulfonyl group enhances its solubility and biological activity. The molecular formula is with a molecular weight of 374.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4S |
| Molecular Weight | 374.46 g/mol |
| LogP | 2.7688 |
| Polar Surface Area | 62.192 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
Antimicrobial Properties
Sulfonamides are recognized for their antimicrobial properties by inhibiting bacterial growth through the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. Compounds similar to this compound have demonstrated effectiveness against various strains of bacteria and fungi.
Anticancer Activity
Research indicates that compounds in this class may exhibit anticancer properties by inducing apoptosis (programmed cell death) in tumor cells. A study evaluated the cytotoxic effects of related compounds on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines using assays that measure cell viability and apoptosis induction. The results showed significant cytotoxicity and potential as hypoxia-selective agents for targeting tumor cells under low oxygen conditions .
Anti-inflammatory Effects
The anti-inflammatory activity of sulfonamides is attributed to their ability to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines. This compound may possess similar properties, contributing to its therapeutic potential in inflammatory diseases.
Case Studies
- Cytotoxicity Assays : In vitro studies conducted on A549 and WM115 cell lines revealed that compounds structurally similar to the target compound induced significant apoptotic effects as evidenced by caspase activation assays and DNA fragmentation tests .
- In Vivo Models : Animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in a living organism. Preliminary results suggest potential tumor regression in xenograft models treated with related sulfonamide derivatives.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
